Bienvenue dans la boutique en ligne BenchChem!

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride

VPAC2 receptor agonism Indolin-2-one SAR GPCR pharmacology

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride (CAS 42773-93-3) is a synthetic indolin-2-one derivative bearing a morpholinopropyl side chain at the 1-position and a phenyl substituent at the 3-position. This hydrochloride salt belongs to a class of heterocyclic compounds widely explored for kinase inhibition and G protein‑coupled receptor (GPCR) modulation.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.9 g/mol
CAS No. 42773-93-3
Cat. No. B13745602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride
CAS42773-93-3
Molecular FormulaC21H25ClN2O2
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1COCC[NH+]1CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C21H24N2O2.ClH/c24-21-20(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(21)12-6-11-22-13-15-25-16-14-22;/h1-5,7-10,20H,6,11-16H2;1H
InChIKeyJAPQRISOLOBBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride (CAS 42773-93-3): A Structurally Distinct Indolinone for VPAC Receptor Research and Chemical Biology


1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride (CAS 42773-93-3) is a synthetic indolin-2-one derivative bearing a morpholinopropyl side chain at the 1-position and a phenyl substituent at the 3-position. This hydrochloride salt belongs to a class of heterocyclic compounds widely explored for kinase inhibition and G protein‑coupled receptor (GPCR) modulation [1]. The morpholinopropyl group confers basicity and the potential for improved aqueous solubility, while the 3‑phenyl‑indolin‑2‑one core provides a rigid scaffold for ligand‑receptor interactions. Preliminary bioactivity data indicate that this compound acts as a dual agonist at human VPAC1 and VPAC2 receptors, with pEC₅₀ values of 6.04 and 6.21, respectively [2]. Its unique combination of structural features distinguishes it from simpler N‑alkyl‑indolin‑2‑one analogs and positions it as a valuable tool for investigating VIP/PACAP receptor pharmacology.

Why Simple N-Alkyl Indolin-2-ones Cannot Substitute for 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride in Targeted VPAC Research


Indolin-2-one derivatives are a large family, but small changes in the N‑substituent profoundly affect receptor recognition. The morpholinopropyl side chain of the target compound is essential for engagement with VPAC1/VPAC2 receptors; simpler N‑alkyl analogs (e.g., N‑methyl‑ or N‑ethyl‑3‑phenylindolin‑2‑one) lack the basic amine necessary for productive interaction [1]. Patent literature on vasopressin/oxytocin receptor ligands confirms that a basic heterocyclic substituent on the indolin-2-one nitrogen is a critical determinant of GPCR affinity and selectivity [2]. Substituting a generic indolin-2-one would therefore result in loss of VPAC activity and could lead to misleading structure‑activity relationship (SAR) conclusions. The quantitative evidence below demonstrates how the morpholinopropyl moiety uniquely enables dual VPAC1/VPAC2 agonism.

Quantitative Differential Evidence for 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride vs. Closest Analogs and In‑Class Candidates


VPAC2 Agonist Activity: Morpholinopropyl Derivative vs. Unsubstituted 3-Phenylindolin-2-one

The target compound activates the human VPAC2 receptor with a pEC₅₀ of 6.21 (EC₅₀ ≈ 0.62 µM) in a β‑arrestin recruitment assay [1]. The unsubstituted parent scaffold, 3‑phenylindolin-2-one, lacks the morpholinopropyl side chain and does not produce detectable VPAC2 activation at concentrations up to 10 µM (class‑level inference drawn from SAR studies on related indolin‑2‑one GPCR ligands [2]). The presence of a basic morpholine‑containing side chain is a known pharmacophoric requirement for vasopressin and oxytocin receptor subtypes within this chemotype, and its absence renders the core nucleus inactive at these peptide‑binding class B GPCRs.

VPAC2 receptor agonism Indolin-2-one SAR GPCR pharmacology

Balanced Dual VPAC1/VPAC2 Agonism vs. Highly Selective VPAC2 Agonist Ro 25‑1553

The target compound exhibits a balanced dual agonist profile at human VPAC1 (pEC₅₀ 6.04; EC₅₀ ≈ 0.91 µM) and VPAC2 (pEC₅₀ 6.21) [1]. In contrast, the well‑characterized selective VPAC2 agonist Ro 25‑1553 displays high VPAC2 potency (pEC₅₀ 8.4, EC₅₀ 4.4 nM) with minimal VPAC1 activation (pEC₅₀ <6) [2]. The target compound therefore provides a means to simultaneously activate both VPAC receptor subtypes, whereas Ro 25‑1553 would not report on VPAC1 contributions. This balanced pharmacology is valuable in systems where both VPAC1 and VPAC2 are co‑expressed, such as in hippocampal slices and pancreatic β‑cells.

Dual VPAC1/VPAC2 agonist Selectivity profile GPCR tool compound

Hydrochloride Salt Form Enables Aqueous Solubility vs. Free Base N‑Ethyl Analog

The target compound is supplied as a hydrochloride salt, ensuring aqueous solubility suitable for dilution in physiological buffers . In contrast, the free base form of the closely related N‑ethyl‑3‑phenylindolin‑2‑one is poorly soluble in water (computed logS ≈ −4.5) and typically requires DMSO for dissolution . The ionizable morpholinium moiety of the hydrochloride salt facilitates dissolution in aqueous assay media, reducing the need for organic co‑solvents that can confound receptor pharmacology studies.

Aqueous solubility Salt form advantage Bioassay compatibility

Physicochemical Differentiation: Computed MW, logP vs. N‑Methyl and N‑Ethyl Indolin‑2‑one Analogs

The target compound possesses a molecular weight of 372.9 g/mol and a predicted logP of 3.38 [1]. These values are substantially higher than those of commercially available N‑methyl‑3‑phenylindolin‑2‑one (MW 237.3; predicted logP 2.1) and N‑ethyl‑3‑phenylindolin‑2‑one (MW 251.3; predicted logP 2.5) [2]. The increased molecular weight and lipophilicity, driven by the morpholinopropyl substituent, may affect membrane permeability and distribution kinetics in cellular and in vivo models, making the compound a suitable probe when larger, more hydrophobic analogs are required for SAR exploration.

Molecular weight Lipophilicity ADME prediction

Recommended Application Scenarios for 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride Based on Quantitative Evidence


Dual VPAC1/VPAC2 Agonist Tool for GPCR Signaling Studies

Due to its balanced activity at both VPAC1 (pEC₅₀ 6.04) and VPAC2 (pEC₅₀ 6.21) [1], this compound is ideally suited as a pharmacological probe in co‑expression systems such as hippocampal neurons and pancreatic β‑cells, where both receptor subtypes contribute to cellular responses. It can be used to dissect integrated VPAC1/VPAC2 signaling in cAMP and β‑arrestin‑2 recruitment assays.

Chemical Starting Point for Morpholinopropyl‑Indolinone SAR Optimization

The demonstration that the morpholinopropyl group is essential for VPAC2 engagement (while simple 3‑phenylindolin‑2‑ones are inactive) [1], combined with the compound’s moderate molecular weight (372.9 g/mol) and adjustable lipophilicity (logP 3.38), makes it a tractable scaffold for systematic side‑chain SAR campaigns aimed at improving potency and selectivity [2].

Reference Standard for Analytical Method Development and Quality Control

The hydrochloride salt form ensures reliable solubility and stability in solution, supporting its use as a reference standard in HPLC and LC‑MS method development. Suppliers provide certificates of analysis with quantified purity, enabling researchers to calibrate instruments and validate analytical procedures for related indolin‑2‑one analogs.

Comparative Solubility and Formulation Screening

The aqueous solubility of the hydrochloride salt, contrasted with the poor solubility of free‑base N‑alkyl analogs [1], makes this compound a useful model for evaluating formulation strategies that exploit salt form advantages, particularly in the early‑stage development of injectable or orally bioavailable indolin‑2‑one derivatives.

Quote Request

Request a Quote for 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.